![molecular formula C14H20N6O2S B2683560 1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2097930-19-1](/img/structure/B2683560.png)
1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide
Beschreibung
1,2-Dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its core structure comprises a 1,2-dimethylimidazole ring linked to a sulfonamide group, which is further substituted with a pyrrolidine-piperidine hybrid moiety bearing a pyrimidin-2-yl group. Structural characterization of this molecule, including crystallographic studies, likely employs tools like the SHELX software suite for refinement and analysis .
Eigenschaften
IUPAC Name |
1,2-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]imidazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-11-18-13(10-19(11)2)23(21,22)17-9-12-5-3-8-20(12)14-15-6-4-7-16-14/h4,6-7,10,12,17H,3,5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGXJKKRMPHFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,2-Dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide (CAS Number: 2097859-22-6) is a complex organic compound that incorporates a sulfonamide functional group. This compound is part of a broader class of sulfonamides known for their diverse biological activities, including antibacterial and antitumor properties. This article aims to detail the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 346.4 g/mol. The structure features a pyrimidine ring, a pyrrolidine moiety, and an imidazole sulfonamide core, which contributes to its potential biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₂N₄O₂S |
Molecular Weight | 346.4 g/mol |
CAS Number | 2097859-22-6 |
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, while the imidazole and pyrimidine rings may facilitate interactions with enzymes or receptors involved in signal transduction pathways.
Antibacterial Activity
Sulfonamides are historically recognized for their antibacterial properties. Studies indicate that derivatives of sulfonamides can inhibit the growth of various bacterial strains by targeting essential metabolic pathways. The specific compound under discussion has shown promising results in preliminary assays against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Recent investigations into the antiproliferative effects of similar compounds have revealed significant activity against cancer cell lines. For instance, compounds with imidazole and pyrimidine moieties have demonstrated enhanced cytotoxicity against melanoma (A375) and other cancer cell lines compared to standard treatments like Sorafenib .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrimidinyl-imidazole derivatives on human melanoma cells. The results indicated that modifications to the imidazole ring significantly influenced the IC50 values, with some derivatives achieving IC50 values as low as 0.62 µM against A375 cells .
- Enzyme Inhibition : Another study focused on the mechanism of action involving inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression and metabolic acidosis in cancer cells. Certain derivatives exhibited selective inhibition at nanomolar concentrations, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications at specific positions on the imidazole or pyrimidine rings can enhance biological activity while maintaining favorable pharmacokinetic profiles .
Modification | Effect on Activity |
---|---|
Imidazole Substituent | Enhanced solubility but reduced potency |
Pyrimidine Position | Critical for maintaining inhibitory effects |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other sulfonamide-based heterocycles, particularly those targeting enzymes or receptors. A key analogue is 1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide (), which differs in two critical regions:
Heterocyclic Substituent : The pyrimidin-2-yl-pyrrolidine group in the target compound is replaced with a 5,6,7,8-tetrahydroquinazolin-4-yl-piperidine moiety.
Linker Group : The methylene bridge in the target compound is absent in the analogue, with the piperidine ring directly attached to the sulfonamide nitrogen.
Table 1: Structural Comparison
Hypothetical Pharmacological Implications
Target Binding :
- The pyrimidine-pyrrolidine group in the target compound may favor interactions with pyrimidine-binding enzymes (e.g., kinases or dihydrofolate reductase).
- The tetrahydroquinazoline-piperidine substituent in the analogue could enhance affinity for larger hydrophobic binding pockets, as seen in some kinase inhibitors.
Metabolic Stability :
- The pyrrolidine ring in the target compound introduces a chiral center, which could influence metabolic pathways (e.g., cytochrome P450 interactions) compared to the piperidine-containing analogue.
Research Findings and Limitations
- Crystallographic Data: The target compound’s structural determination likely relies on tools like SHELXL for refinement, given its prevalence in small-molecule crystallography .
- Synthetic Feasibility : The analogue () shares a similar sulfonamide core, suggesting shared synthetic routes (e.g., sulfonylation of imidazole intermediates).
- Knowledge Gaps: Both compounds lack disclosed biological activity data (e.g., IC₅₀ values, selectivity profiles), limiting direct pharmacological comparisons.
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling, heterocyclic ring formation, and functional group protection/deprotection. For example:
Sulfonamide Formation : Reacting a sulfonyl chloride intermediate with a pyrrolidine-pyrimidine amine precursor under basic conditions (e.g., KCO in DMF) .
Imidazole Functionalization : Introducing methyl groups via alkylation or using pre-functionalized imidazole derivatives .
Critical factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (room temperature for coupling steps to avoid side reactions), and catalyst selection (e.g., Pd catalysts for cross-couplings). Yield optimization requires monitoring via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- H NMR : Identifies methyl groups (δ 2.1–2.3 ppm for imidazole-CH) and pyrrolidine protons (multiplet signals around δ 3.5–4.0 ppm) .
- LCMS/HRMS : Confirms molecular weight (e.g., ESI-MS m/z 392.2 for analogous compounds) and purity (>98% by HPLC) .
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and imidazole C=N vibrations (~1600 cm) .
Q. How can researchers validate the crystallographic structure of this compound, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, especially for handling high-resolution data or twinned crystals. Key steps:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Hydrogen atoms placed geometrically and refined isotropically.
- R-factor convergence below 0.05 for high reliability .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms or biological activity data?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s approach combines computational screening with experimental validation to identify energetically favorable pathways .
- Molecular Docking : Predict binding affinities of the sulfonamide group with biological targets (e.g., enzymes) to explain discrepancies in activity data .
Q. What strategies mitigate challenges in crystallographic data interpretation, such as twinning or disorder?
- Methodological Answer :
- Twinning Analysis : Use SHELXD for initial structure solution and SHELXE for density modification. For disordered regions, apply restraints (e.g., SIMU in SHELXL) to align atomic positions .
- High-Throughput Phasing : Leverage pipelines integrating SHELXC/D/E for rapid experimental phasing, particularly for low-symmetry space groups .
Q. How should researchers design experiments to address conflicting biological activity reports for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., methyl on imidazole vs. pyrimidine) and compare bioactivity. For example, replace the pyrrolidine moiety with piperidine to assess target selectivity .
- Control Experiments : Include reference compounds (e.g., known sulfonamide inhibitors) to validate assay conditions and rule off-target effects .
Q. What advanced separation techniques optimize purification of this sulfonamide derivative from complex reaction mixtures?
- Methodological Answer :
- Membrane Chromatography : Use size-exclusion or ion-exchange membranes to isolate polar sulfonamides.
- Preparative HPLC : Employ C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation (>99%) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.